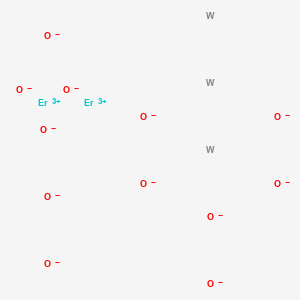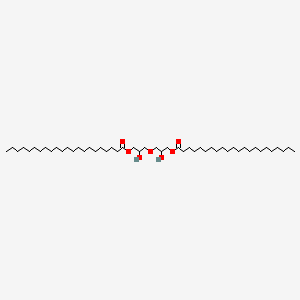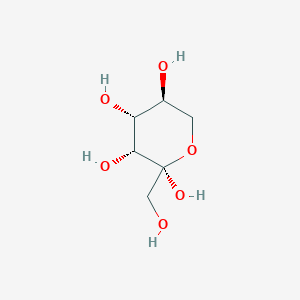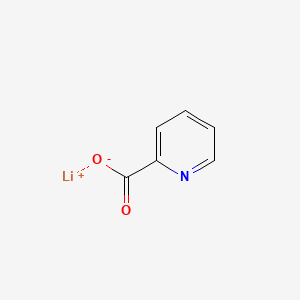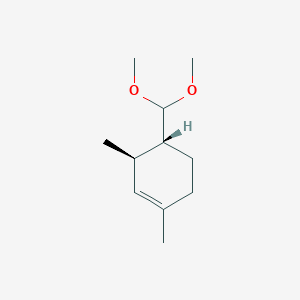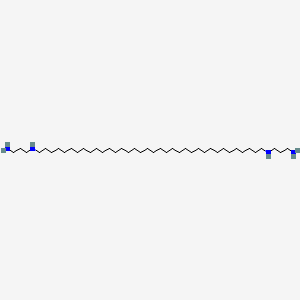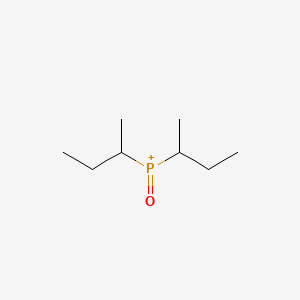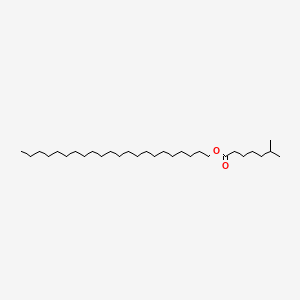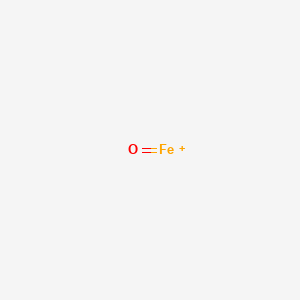
1-((Morpholinecarbonyl)oxy)pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Morpholinecarbonyl)oxy)pyridinium chloride is a chemical compound with the molecular formula C₁₀H₁₃ClN₂O₃ and a molecular weight of 244.675 g/mol . It is known for its unique structure, which includes a pyridinium ring bonded to a morpholinecarbonyl group through an oxygen atom. This compound is often used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
The synthesis of 1-((Morpholinecarbonyl)oxy)pyridinium chloride typically involves the reaction of pyridine with morpholinecarbonyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a low temperature to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain pure this compound .
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1-((Morpholinecarbonyl)oxy)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyridinium derivatives with reduced functional groups.
Applications De Recherche Scientifique
1-((Morpholinecarbonyl)oxy)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.
Biology: This compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 1-((Morpholinecarbonyl)oxy)pyridinium chloride involves its interaction with molecular targets through its pyridinium and morpholinecarbonyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways and targets depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparaison Avec Des Composés Similaires
1-((Morpholinecarbonyl)oxy)pyridinium chloride can be compared with other similar compounds, such as:
Pyridinium chlorochromate: Used as an oxidizing agent in organic synthesis.
Pyridinium tribromide: Employed in bromination reactions.
N-Methylmorpholine N-oxide: Utilized as a co-oxidant in various oxidation reactions.
The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and applications in different fields. Its combination of a pyridinium ring and a morpholinecarbonyl group provides distinct chemical properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
57605-17-1 |
|---|---|
Formule moléculaire |
C10H13ClN2O3 |
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
pyridin-1-ium-1-yl morpholine-2-carboxylate;chloride |
InChI |
InChI=1S/C10H13N2O3.ClH/c13-10(9-8-11-4-7-14-9)15-12-5-2-1-3-6-12;/h1-3,5-6,9,11H,4,7-8H2;1H/q+1;/p-1 |
Clé InChI |
IHIQQWNCVPIOSB-UHFFFAOYSA-M |
SMILES canonique |
C1COC(CN1)C(=O)O[N+]2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)
